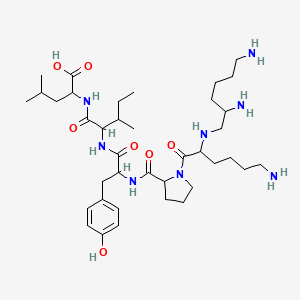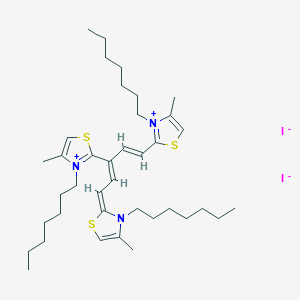
Photosensitizer 101 iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photosensitizer 101 iodide is a compound used in photodynamic therapy and other photochemical applications. It is known for its ability to generate reactive oxygen species upon exposure to light, making it useful in various scientific and medical fields. This compound is particularly noted for its high efficiency in producing singlet oxygen, a reactive form of oxygen that can induce cell death in targeted applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Photosensitizer 101 iodide typically involves the incorporation of iodine into a photosensitizer framework. One common method includes the iodination of a precursor compound using iodine or iodide salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: Photosensitizer 101 iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide or thiol compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Applications De Recherche Scientifique
Photosensitizer 101 iodide has a wide range of applications in scientific research:
Chemistry: It is used in photoredox catalysis to drive various chemical transformations.
Biology: It is employed in cellular imaging and photodynamic therapy to target and destroy cancer cells.
Medicine: It is used in the treatment of certain types of cancer and bacterial infections through photodynamic therapy.
Industry: It is used in the development of light-activated materials and coatings.
Mécanisme D'action
The mechanism of action of Photosensitizer 101 iodide involves the absorption of light, which excites the molecule to a higher energy state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen. Singlet oxygen is highly reactive and can induce cell death by damaging cellular components such as lipids, proteins, and nucleic acids. The molecular targets and pathways involved include the disruption of cellular membranes and the induction of apoptosis in targeted cells.
Comparaison Avec Des Composés Similaires
Photosensitizer 101 iodide is compared with other similar compounds such as:
Rose Bengal: Another photosensitizer known for its use in photodynamic therapy.
Methylene Blue: A photosensitizer used in various medical and scientific applications.
Indocyanine Green: A photosensitizer used in imaging and diagnostic applications.
Uniqueness: this compound is unique due to its high efficiency in generating singlet oxygen and its ability to target specific cellular components with minimal dark toxicity. This makes it particularly effective in applications requiring precise targeting and minimal side effects.
Propriétés
Formule moléculaire |
C38H61I2N3S3 |
|---|---|
Poids moléculaire |
909.9 g/mol |
Nom IUPAC |
(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide |
InChI |
InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
BHSBKKSKODCAAS-UHFFFAOYSA-L |
SMILES isomérique |
CCCCCCCN\1C(=CS/C1=C/C=C(/C=C/C2=[N+](C(=CS2)C)CCCCCCC)\C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
SMILES canonique |
CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-methyl-amino]-propionylamino}-3-phenyl-propionic acid](/img/structure/B10785342.png)

![9-{3-[4-(6-Isothiocyanato-hexyl)-3,5-dimethyl-piperazin-1-yl]-propyl}-9H-carbazole](/img/structure/B10785349.png)


![(1R,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785364.png)



![N-[(4-aminocyclohexyl)methyl]-1-[3-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10785397.png)


![3-((3-Chlorophenyl)amino)-4-((3-methylphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10785417.png)

